2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound features a spiro[indole-3,2'-[1,3]thiazolidine] core, with a phenyl group at the 3'-position of the thiazolidine ring and an N-[2-(trifluoromethyl)phenyl]acetamide substituent. The spiro architecture merges indole and thiazolidine moieties, creating a rigid, three-dimensional structure that enhances binding specificity in biological systems.
Properties
IUPAC Name |
2-(2',4-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-1'-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F3N3O3S/c26-25(27,28)17-10-4-6-12-19(17)29-21(32)14-30-20-13-7-5-11-18(20)24(23(30)34)31(22(33)15-35-24)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYHQBMLRWSSGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4’-dioxo-3’-phenylspiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the indole and thiazolidine rings, followed by the introduction of the phenyl and trifluoromethyl groups. Common reagents used in these reactions include indole derivatives, thiazolidine-2,4-dione, and phenylacetic acid derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2,4’-dioxo-3’-phenylspiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against gram-positive bacteria.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a candidate for use in materials science and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(2,4’-dioxo-3’-phenylspiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural differences and inferred biological implications between the target compound and related analogs:
Key Observations
Core Heterocycle Variations :
- The target compound’s thiazolidine ring (one S, one N) differs from thiadiazole (two N, one S) in and pyrrolidine (one N) in . Thiazolidine’s saturated ring may confer conformational flexibility, whereas thiadiazole’s aromaticity could enhance π-π stacking in target binding .
Acetamide side chains are common across analogs, but the 2-(trifluoromethyl)phenyl group in the target may increase steric hindrance, affecting receptor selectivity .
Synthetic Routes :
- The target compound’s synthesis likely follows the 1,3-dipolar cycloaddition method described in , using ionic liquids ([bmim]Br) to optimize yield and regioselectivity. This contrasts with commercial analogs (e.g., [CAS 894554-62-2]), which are custom-synthesized without disclosed protocols .
Biological Activity :
- While direct data for the target compound is absent, spiro[indole-3,2'-pyrrolidine] derivatives () and indole-thiazolidine hybrids () show cytotoxic activity against Hep G2 and MCF-7 cells. The acetamide moiety in the target compound may similarly engage hydrogen bonding in kinase or protease inhibition .
Biological Activity
The compound 2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests various biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article synthesizes existing research findings on its biological activity, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , and it features several functional groups that contribute to its biological activity. The presence of the thiazolidine and indole rings indicates potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. The mechanism of action may involve the inhibition of critical enzymes involved in cancer cell proliferation.
Case Study: Inhibition of Acetyl-CoA Carboxylase
A study demonstrated that derivatives of this compound could act as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme pivotal in fatty acid metabolism. Inhibiting ACC can lead to reduced lipid synthesis in cancer cells, thus hindering their growth .
Anti-inflammatory Effects
In addition to its anticancer potential, this compound has shown anti-inflammatory properties by modulating signaling pathways related to inflammation. Research indicates that it may inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models.
Case Study: Cytokine Modulation
In vitro studies revealed that treatment with similar thiazolidine derivatives resulted in decreased levels of TNF-alpha and IL-6 in macrophage cultures, suggesting a potent anti-inflammatory effect .
| Compound | Effect on Cytokines | Reference |
|---|---|---|
| E897-0271 | Decreased TNF-alpha | |
| E897-0262 | Reduced IL-6 Levels |
The biological activity of This compound is likely mediated through multiple pathways:
- Enzyme Inhibition : Targeting metabolic enzymes such as ACC.
- Receptor Interaction : Potential interaction with cell surface receptors involved in growth signaling.
- Cell Cycle Regulation : Inducing apoptosis in cancer cells through modulation of cell cycle regulators.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the spiro[indole-thiazolidine] core via cyclocondensation of indole derivatives with thiourea or its analogs under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
- Step 2: Introduction of the trifluoromethylphenyl acetamide moiety via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt in DMF at room temperature) .
- Optimization: Reaction yields (60–85%) depend on solvent polarity (DMF > THF), temperature control (0–25°C for sensitive steps), and stoichiometric ratios (1:1.2 for amine coupling) .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm spirocyclic structure and regiochemistry (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]⁺ at m/z 548.1234) and fragmentation patterns .
- IR Spectroscopy: Detection of carbonyl stretches (1670–1750 cm⁻¹ for dioxo and acetamide groups) .
Q. What in vitro assays are suitable for initial biological screening?
- Cytotoxicity: MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations and positive controls (e.g., doxorubicin) .
- Anti-inflammatory activity: Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages, measured via ELISA .
Advanced Questions
Q. How to design experiments to establish structure-activity relationships (SAR)?
- Substituent variation: Systematically modify the phenyl (e.g., 4-F, 3-Cl) or trifluoromethyl groups and test biological activity .
- Core structure analogs: Synthesize non-spiro or thiazolidine-opened derivatives to assess the role of the spirocyclic motif .
- Data analysis: Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity trends .
Q. What strategies resolve contradictions in biological activity data across studies?
- Reproducibility checks: Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-analysis: Pool data from independent studies and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Q. How to identify biological targets using computational and experimental methods?
- Computational: Molecular docking against protein databases (PDB) to predict binding to kinases or GPCRs (e.g., using AutoDock Vina) .
- Experimental: Pull-down assays with biotinylated analogs and LC-MS/MS for protein identification .
Q. What crystallography methods determine the 3D structure of this compound?
- X-ray diffraction: Single-crystal analysis with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL .
- Key parameters: Report bond angles (e.g., C–S–C in thiazolidine: 98.5°) and torsional strain in the spiro system .
Methodological Challenges
Q. How to assess metabolic stability in preclinical models?
- In vitro: Liver microsomal assays (human/rat) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS over 60 minutes .
- In vivo: Administer compound to rodents and collect plasma/bile for metabolite profiling (UHPLC-QTOF) .
Q. What purification methods are effective post-synthesis?
- Flash chromatography: Use silica gel (230–400 mesh) with gradient elution (hexane/EtOAc 70:30 to 50:50) .
- Recrystallization: Optimize solvent pairs (e.g., EtOH/H₂O) to achieve >95% purity (confirmed by HPLC) .
Q. How to design in vivo efficacy studies for therapeutic potential?
- Dosing: Oral administration (10–50 mg/kg) in xenograft models, with pharmacokinetic sampling (Cₘₐₓ, t₁/₂) .
- Endpoint analysis: Tumor volume measurement (caliper) and immunohistochemistry for apoptosis markers (e.g., caspase-3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
